2-Methyl-1-penten-3-OL
Overview
Description
2-Methyl-1-penten-3-ol is a chemical compound with the molecular formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da . It is also known by other names such as 1-Penten-3-ol, 2-methyl-, and Propanol, 1-ethyl-2-methylene- .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-penten-3-ol consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Biofuel Production
A significant application of pentanol isomers, including compounds similar to 2-Methyl-1-penten-3-OL, lies in biofuel production. Through metabolic engineering, microbial strains have been developed for the production of these isomers, indicating their potential as biofuels. Although current production levels are not yet practical for industrial applications, this research holds promise for future biofuel sources, underscoring the importance of 2-Methyl-1-penten-3-OL derivatives in renewable energy research (Cann & Liao, 2009).
Organic Synthesis and Catalysis
In the realm of organic synthesis, 2-Methyl-1-penten-3-OL and its derivatives serve as substrates in catalytic reactions. For instance, the platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, including 2,2-diphenyl-4-penten-1-ol, leads to the formation of cyclic ethers. This process demonstrates the compound's utility in synthesizing complex organic molecules, which can be crucial for pharmaceuticals, materials science, and more (Qian, Han, & Widenhoefer, 2004).
Polymer Science
The compound also finds applications in polymer science, particularly in the polymerization processes to produce materials with unique properties. For example, the oligomerization of linear 1-olefins using a chlorogallate(III) ionic liquid can optimize the production of lubricant base oils, demonstrating the role of 2-Methyl-1-penten-3-OL derivatives in material science and engineering (Atkins, Seddon, & Swadźba-Kwaśny, 2011).
Chemical Analysis and Environmental Science
Moreover, 2-Methyl-1-penten-3-OL is used in chemical analysis and environmental science to study the reactions and properties of biogenic alcohols. Its interactions with ions in selected ion flow tube studies provide insights into atmospheric chemistry and the environmental impact of organic compounds (Schoon et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-methylpent-1-en-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNPVHJGKASNBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019746 | |
Record name | 2-Methyl-1-penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-penten-3-OL | |
CAS RN |
2088-07-5 | |
Record name | 2-Methyl-1-penten-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2088-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-penten-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-1-PENTEN-3-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91491 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1-penten-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101019746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-1-PENTEN-3-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRP494O3FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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